Trimethylsilylmethylisocyanate

Description

Significance of Isocyanates in Contemporary Chemical Research

The significance of isocyanates in contemporary chemical research is vast and multifaceted. They are fundamental precursors in the synthesis of polyurethanes, a major class of polymers with widespread applications in insulation, coatings, adhesives, and foams. patsnap.compatsnap.com Beyond polymer science, isocyanates are crucial intermediates in the synthesis of a diverse range of organic compounds, including ureas, carbamates, and various heterocyclic systems. wikipedia.org Their electrophilic nature allows them to react readily with a wide array of nucleophiles, such as alcohols, amines, and water, making them powerful tools for creating new chemical bonds. wikipedia.orgyoutube.com This reactivity is harnessed in numerous areas of organic synthesis, including the development of new pharmaceuticals and agrochemicals. epdf.pub The continuous exploration of isocyanate chemistry drives innovation in materials science and the development of advanced materials with tailored properties. mdpi.com

Historical Trajectories and Evolution of Isocyanate Chemistry

The journey of isocyanate chemistry began in the mid-19th century with the first synthesis of an organic isocyanate by Charles-Adolphe Wurtz in 1848. mdpi.comscribd.com However, it was the discovery of a method to produce polyurethanes by Otto Bayer in 1932 that marked a pivotal moment, catapulting isocyanates into industrial prominence. mdpi.com The initial decades of the 20th century saw significant advancements in the synthesis and application of these compounds, primarily for the burgeoning polymer industry. patsnap.com Early research focused on expanding the range of isocyanate derivatives and improving production efficiency. patsnap.com Over time, as the understanding of their reactivity grew, so did the scope of their applications in fine chemical synthesis. The evolution of isocyanate chemistry has also been shaped by a growing awareness of environmental and safety considerations, leading to the development of safer handling protocols and alternative, less hazardous synthetic routes. patsnap.com

Position of Trimethylsilylmethylisocyanate within Modern Isocyanate Chemistry

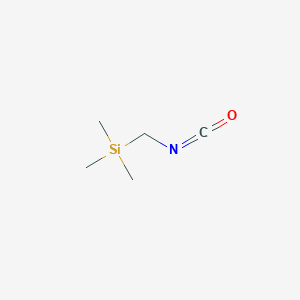

Within the broad family of isocyanates, this compound, with the chemical formula (CH₃)₃SiCH₂NCO, occupies a unique and strategic position. This organosilicon compound combines the characteristic reactivity of the isocyanate group with the modifying influence of the trimethylsilylmethyl substituent. The presence of the silicon atom introduces specific steric and electronic effects that differentiate its reactivity from simple alkyl or aryl isocyanates.

This compound serves as a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds. thieme-connect.de Its utility has been demonstrated in cycloaddition reactions and as a precursor for generating other reactive intermediates. epdf.pubthieme-connect.de The trimethylsilyl (B98337) group can influence the regioselectivity and stereoselectivity of reactions and can also be strategically removed in subsequent synthetic steps, adding to its versatility as a building block.

Rationale and Scope of Academic Inquiry into this compound

The academic inquiry into this compound is driven by the quest for novel synthetic methodologies and the creation of complex molecular structures. Researchers are interested in understanding how the interplay between the isocyanate functionality and the organosilicon moiety can be exploited to achieve new chemical transformations. Key areas of investigation include its synthesis, its reactivity profile in various reactions, and its application as a synthon for introducing specific structural motifs into target molecules.

The scope of research encompasses its use in multi-step organic synthesis, the development of new catalysts for its reactions, and the exploration of its potential in creating materials with unique properties. organic-chemistry.orgrsc.org For instance, its role in the synthesis of imidazotetrazines, which are precursors to pharmaceutical compounds, highlights its importance in medicinal chemistry. epdf.pub Theoretical studies, such as those employing Molecular Electron Density Theory, are also being used to understand the mechanisms of its reactions, like [3+2] cycloadditions, providing deeper insights into its reactivity. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 14283-35-3 |

| Molecular Formula | C₅H₁₁NOSi |

| Molecular Weight | 129.23 g/mol |

| Synonyms | Isocyanatomethyl(trimethyl)silane, (Isocyanatomethyl)trimethylsilane |

Data sourced from various chemical suppliers and databases. lookchemicals.comnt-rt.ru

Structure

3D Structure

Propriétés

IUPAC Name |

isocyanatomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOSi/c1-8(2,3)5-6-4-7/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXRJCHTPLNKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534830 | |

| Record name | (Isocyanatomethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14283-35-3 | |

| Record name | (Isocyanatomethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14283-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethylsilylmethylisocyanate

Classical and Established Synthetic Routes to Trimethylsilylmethylisocyanate

Traditional methods for isocyanate synthesis often rely on highly reactive and hazardous reagents but are well-established for large-scale production.

Phosgene-Mediated Preparations

The most conventional and historically significant method for synthesizing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). rsc.org This approach is applicable to the synthesis of this compound, starting from its corresponding primary amine, (trimethylsilyl)methanamine. The reaction proceeds via an intermediate carbamoyl (B1232498) chloride, which subsequently eliminates hydrogen chloride upon heating to yield the target isocyanate.

Due to the extreme toxicity and gaseous nature of phosgene, safer solid or liquid substitutes such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are now commonly used in laboratory settings. nih.govtypeset.io Triphosgene, a stable crystalline solid, serves as a convenient in-situ source of phosgene, reacting with amines in the presence of a tertiary amine base (like triethylamine) to neutralize the HCl produced. researchgate.netthermofisher.kr The reaction is typically performed in an inert aprotic solvent such as 1,2-dichloroethane (B1671644) or toluene. researchgate.net

Table 1: Reagents for Phosgene-Mediated Isocyanate Synthesis

| Reagent | Formula | Physical State | Key Features |

|---|---|---|---|

| Phosgene | COCl₂ | Gas | Highly toxic; requires specialized handling. |

| Diphosgene | ClCOOCCl₃ | Liquid | Safer liquid alternative to phosgene. |

| Triphosgene | (Cl₃CO)₂CO | Solid | Stable, crystalline solid; convenient phosgene equivalent for lab use. nih.gov |

Carbonylative Routes and Related Methods

Carbonylative approaches involve the introduction of a carbonyl group (CO) into a molecule, often using carbon monoxide gas and a transition-metal catalyst. While various carbonylative reactions have been developed for synthesizing isocyanates from substrates like nitro compounds or amines, specific examples detailing the direct carbonylative synthesis of this compound are not prominently featured in the literature. google.com In principle, the catalytic carbonylation of (trimethylsilyl)methanamine could provide a route to the isocyanate, but this remains a less-documented pathway compared to other methods.

Non-Phosgene Methodologies for Isocyanate Synthesis

Growing safety and environmental concerns have driven the development of synthetic routes that avoid the use of phosgene and its derivatives.

Curtius Rearrangements and Analogous Processes

The Curtius rearrangement is a powerful and versatile phosgene-free method for converting a carboxylic acid into an isocyanate with the same number of carbon atoms, minus the carboxyl carbon. wikipedia.orgnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) intermediate, which rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov

For the synthesis of this compound, the process begins with (trimethylsilyl)acetic acid. The key steps are:

Acyl Azide Formation : The carboxylic acid is first converted into a reactive derivative, such as an acyl chloride or a mixed anhydride (B1165640). This intermediate is then treated with an azide source, like sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), to form (trimethylsilyl)acetyl azide. lscollege.ac.in

Rearrangement : The acyl azide is heated in an inert solvent (e.g., toluene, benzene), causing it to lose a molecule of N₂ and rearrange to form this compound. lscollege.ac.in The migration of the trimethylsilylmethyl group occurs with complete retention of configuration. wikipedia.org

A common one-pot variation employs diphenylphosphoryl azide (DPPA), which allows for the direct conversion of the carboxylic acid to the isocyanate without isolating the acyl azide intermediate. neicon.ru

Table 2: Common Reagents for the Curtius Rearrangement

| Reagent | Precursor | Function |

|---|---|---|

| Sodium Azide (NaN₃) | Acyl Halide / Anhydride | Forms acyl azide. lscollege.ac.in |

| Trimethylsilyl Azide (TMSN₃) | Acyl Halide / Anhydride | Forms acyl azide. nih.gov |

| Diphenylphosphoryl Azide (DPPA) | Carboxylic Acid | One-pot conversion to isocyanate. neicon.ru |

Urethane (B1682113) Cleavage Pathways

The thermal cleavage of carbamates (urethanes) is an established industrial method for producing isocyanates, representing a reversible process. google.com This pathway involves synthesizing a suitable carbamate (B1207046) precursor and then decomposing it at elevated temperatures to yield the desired isocyanate and an alcohol.

The synthesis of this compound via this route would involve two main stages:

Carbamate Formation : A precursor, such as an O-alkyl N-((trimethylsilyl)methyl)carbamate, is prepared. This can be achieved by reacting (trimethylsilyl)methanamine with an appropriate alkyl chloroformate.

Thermal Cleavage : The purified carbamate is heated, often under vacuum or while passing an inert gas to facilitate the removal of the products, causing it to decompose into this compound and the corresponding alcohol.

A related modern approach involves the N-silylation of urethane precursors, which can then undergo thermal treatment under milder conditions to generate the isocyanate. google.com

Advanced and Emerging Synthetic Approaches for this compound

Recent research has focused on developing novel synthetic methods that offer milder reaction conditions, greater functional group tolerance, and unique reaction pathways.

Two promising advanced methods for the synthesis of this compound include the oxidation of the corresponding isocyanide and the conversion of the corresponding alcohol.

Oxidation of (Trimethylsilyl)methyl Isocyanide : A mild and efficient method for converting isonitriles (isocyanides) to isocyanates involves oxidation with dimethyl sulfoxide (B87167) (DMSO), catalyzed by trifluoroacetic anhydride (TFAA). nih.gov This method is particularly attractive as the precursor, (trimethylsilyl)methyl isocyanide, is a known compound. sigmaaldrich.comenamine.net The reaction proceeds under workup-free conditions, making it suitable for preparing reactive isocyanates. nih.gov

Conversion from (Trimethylsilyl)methanol (B1207269) : A novel method allows for the direct conversion of alcohols to alkyl isocyanates using a reagent system composed of 2,4,6-trichloro wikipedia.orgnih.govCurrent time information in Bangalore, IN.triazine (TCT, cyanuric chloride) and tetrabutylammonium (B224687) cyanate (B1221674) (n-Bu₄NOCN) in a solvent like acetonitrile. tubitak.gov.tr This method is highly selective for primary alcohols and could be applied to (trimethylsilyl)methanol to afford this compound. tubitak.gov.tr

Table 3: Comparison of Emerging Synthetic Approaches

| Method | Precursor | Reagents | Key Advantage |

|---|---|---|---|

| Isocyanide Oxidation | (CH₃)₃SiCH₂NC | DMSO, TFAA (cat.) | Very mild, workup-free conditions. nih.gov |

| Alcohol Conversion | (CH₃)₃SiCH₂OH | TCT, n-Bu₄NOCN | High selectivity for primary alcohols. tubitak.gov.tr |

Catalytic Synthesis Strategies

The development of catalytic routes to isocyanates is driven by the need to move away from hazardous reagents like phosgene and to improve reaction efficiency and selectivity. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in dedicated literature, established catalytic methods for alkyl isocyanates can be applied. A primary phosgene-free strategy involves the catalytic decomposition of carbamates, which can be synthesized from the corresponding amine.

One of the most promising non-phosgene routes is the reaction of a primary amine, in this case, (trimethylsilyl)methylamine, with a dialkyl carbonate, such as dimethyl carbonate (DMC), to form a carbamate intermediate. This carbamate is then subjected to thermal decomposition, often in the presence of a catalyst, to yield the target isocyanate and an alcohol byproduct. rsc.orgnih.gov The alcohol can potentially be recycled, enhancing the sustainability of the process.

Various catalysts have been investigated for the thermal decomposition of carbamates to isocyanates. These are typically metal-based systems, with zinc compounds showing particular promise due to their high activity, cost-effectiveness, and compatibility with a range of substrates. nih.gov Other metal oxides and supported metal catalysts have also been explored. rsc.orgnih.gov The catalytic cycle generally involves the coordination of the carbamate to the metal center, followed by elimination of the alcohol and release of the isocyanate.

Another catalytic approach is the reductive carbonylation of nitro compounds. nih.govnwo.nl While theoretically applicable, this would require the synthesis of 1-(nitromethyl)-trimethylsilane as a precursor, which is a less common starting material. This method often employs homogeneous transition metal catalysts like palladium or rhodium complexes. nih.gov A significant challenge in this area is the efficient separation and recycling of the homogeneous catalyst. nwo.nl

The table below summarizes potential catalytic strategies applicable to the synthesis of this compound.

| Catalytic Strategy | Proposed Precursor | Catalyst Class | General Reaction Principle | Key Advantages |

| Carbamate Decomposition | N-((trimethylsilyl)methyl)carbamate | Metal Oxides (e.g., ZnO), Mixed Metal Oxides, Supported Metals (e.g., ZnAlPO₄) | Thermal decomposition of a carbamate formed from (trimethylsilyl)methylamine and a carbonate (e.g., DMC). rsc.orgnih.gov | Phosgene-free, potentially recyclable byproducts. nih.gov |

| Reductive Carbonylation | 1-(nitromethyl)trimethylsilane | Homogeneous Transition Metals (e.g., Pd, Rh, Ru) | Reaction of a nitro compound with carbon monoxide in the presence of a catalyst. nih.gov | Direct conversion from a nitro-precursor. |

| Oxidative Carbonylation | (trimethylsilyl)methylamine | Palladium complexes with oxidants | Reaction of a primary amine with carbon monoxide and an oxidizing agent. | Avoids pre-forming a carbamate. |

This table presents generalized catalytic strategies for isocyanate synthesis that are theoretically applicable to this compound, based on established chemical principles.

Continuous-Flow Chemistry and Microreactor Applications

Continuous-flow chemistry and microreactor technology offer significant advantages for the synthesis of isocyanates, particularly concerning safety, process control, and scalability. researchgate.netuni-mainz.de These technologies allow for the handling of hazardous reagents and unstable intermediates in a confined, controlled environment, minimizing risks associated with large-scale batch production. researchgate.netgoogle.com

A highly relevant flow-chemistry approach for synthesizing this compound is the Curtius rearrangement. google.comnih.gov This classic reaction involves the thermal decomposition of an acyl azide to an isocyanate. In a batch setting, the accumulation of potentially explosive acyl azide intermediates poses a significant safety hazard. google.com Flow chemistry elegantly mitigates this risk by generating and consuming the acyl azide in situ and in small volumes within the continuous stream of a microreactor. google.comnih.gov

A potential continuous-flow process for this compound would involve the following steps:

Acyl Azide Formation: A stream of an activated derivative of (trimethylsilyl)acetic acid (e.g., the corresponding acyl chloride) is mixed with a stream of an azide source (e.g., sodium azide or trimethylsilyl azide) in a micro-mixer.

In-Flow Rearrangement: The resulting stream containing the acyl azide is immediately passed through a heated reactor coil. The precise temperature control and short residence time afforded by the microreactor facilitate a rapid and controlled thermal rearrangement to this compound. nih.gov

In-line Purification/Quenching (Optional): The product stream can be directly used in a subsequent reaction (telescoping) or subjected to in-line purification techniques.

The benefits of using microreactors for such a process are numerous. The high surface-area-to-volume ratio allows for superior heat transfer, preventing thermal runaways during the exothermic rearrangement. uni-mainz.de Precise control over residence time ensures high conversion and minimizes the formation of byproducts. This on-demand synthesis capability improves safety and reduces the need to store quantities of the reactive isocyanate product. researchgate.net

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Safety | Risk of accumulating hazardous intermediates (e.g., acyl azides). google.com | Hazardous intermediates are generated and consumed in situ in small volumes. google.comnih.gov |

| Heat Transfer | Limited, potential for thermal runaways in large volumes. | Excellent, due to high surface-area-to-volume ratio, enabling better temperature control. uni-mainz.de |

| Process Control | Difficult to precisely control residence time and mixing. | Precise control over stoichiometry, residence time, and temperature. uni-mainz.de |

| Scalability | Scale-up can be challenging and dangerous. researchgate.net | Scaled by running multiple reactors in parallel or by longer operation time ("scale-out"). |

This table provides a comparative overview of batch versus continuous-flow synthesis for isocyanates.

Sustainable and Green Chemistry Principles in Isocyanate Production

The production of isocyanates has historically been dominated by the use of highly toxic phosgene, generating corrosive hydrogen chloride as a byproduct. nih.govnwo.nl A primary goal of green chemistry in this field is the development of phosgene-free synthetic routes. nih.govnih.govrsc.org

For this compound, adhering to green chemistry principles would involve several key considerations:

Avoidance of Hazardous Reagents: The foremost principle is replacing phosgene. Alternative carbonylation agents such as dimethyl carbonate (DMC) or even carbon dioxide are central to greener isocyanate synthesis. rsc.orggoogle.comscholaris.ca The DMC route, which forms a carbamate intermediate followed by thermal decomposition, is a leading phosgene-free industrial process. nih.gov The use of CO₂ as a C1 source is an even more attractive, though challenging, goal. nih.govscholaris.ca

Catalysis: The use of efficient and recyclable catalysts is crucial. As discussed, catalytic methods for carbamate decomposition or carbonylation reactions can reduce energy requirements and improve atom economy. rsc.orgnih.gov Developing heterogeneous catalysts is particularly desirable as it simplifies product purification and catalyst recycling, reducing waste.

Atom Economy: Green routes aim to maximize the incorporation of atoms from the reactants into the final product. The Curtius rearrangement is highly atom-economical, producing only nitrogen gas as a byproduct. google.com Carbamate decomposition routes can also be highly efficient if the alcohol byproduct is recycled. nih.gov

Renewable Feedstocks: While the "trimethylsilylmethyl" moiety is derived from silicon and petrochemical sources, the carbonyl source can be made more sustainable. The use of CO₂ or bio-derived carbonates aligns with the goal of reducing reliance on fossil fuels. nih.gov Research into bio-based isocyanates from precursors like fatty acids or 5-hydroxymethylfurfural (B1680220) highlights a broader industry trend toward sustainability that could influence future synthetic choices. rsc.orgnih.gov

By integrating these principles, the synthesis of this compound can be designed to be safer, more efficient, and environmentally benign compared to traditional methods.

Reactivity and Reaction Mechanisms of Trimethylsilylmethylisocyanate

Cycloaddition Chemistry Involving Trimethylsilylmethylisocyanate

Hetero-Diels-Alder Reactions and Related Pericyclic Processes

The isocyanate functional group, characterized by its -N=C=O system of cumulated double bonds, can participate as a dienophile in hetero-Diels-Alder reactions. wikipedia.org This type of [4+2] cycloaddition involves the reaction of a conjugated diene with a heterodienophile, where one or more atoms in the dienophile is not carbon. wikipedia.orgacs.org In the case of an isocyanate, the C=N double bond typically acts as the 2π component, reacting with a 4π electron diene system to form a six-membered heterocyclic ring. wikipedia.org

These reactions are a powerful tool for the synthesis of heterocyclic compounds. thieme-connect.de The general mechanism is a concerted, pericyclic process involving a cyclic transition state, leading to the formation of new sigma bonds. acs.orgwikipedia.org The reactivity of the isocyanate dienophile is often enhanced by the presence of electron-withdrawing groups attached to the nitrogen atom. diva-portal.org For example, highly reactive isocyanates like chlorosulfonyl isocyanate are effective dienophiles. wikipedia.org

While the hetero-Diels-Alder reaction is a well-established pathway for various isocyanates, specific, documented examples involving this compound as the dienophile are not prominent in surveyed literature. However, based on the general reactivity of isocyanates, it is plausible that this compound could react with electron-rich dienes, such as 1,3-bis(trimethylsilyloxy)-1,3-butadienes, to yield functionalized piperidine (B6355638) derivatives after workup. nih.gov The reaction would proceed via a [4+2] cycloaddition, highlighting the potential of this compound in constructing complex heterocyclic frameworks. fiveable.me

Pericyclic reactions, as a broader class, are defined by a concerted mechanism involving a cyclic transition state. acs.org Beyond cycloadditions, this includes electrocyclic reactions and sigmatropic rearrangements, which are discussed in subsequent sections. The propensity of this compound to engage in such concerted pathways is a key feature of its chemical behavior.

Reactions Leading to Imidazotetrazines

A significant application of this compound is in the synthesis of imidazotetrazine derivatives, most notably as a precursor to the anticancer drug Temozolomide. acs.orgthieme-connect.de This synthesis involves the reaction of this compound with 5-diazoimidazole-4-carboxamide. acs.orgthieme-connect.de This reaction serves as an alternative to using the highly toxic and volatile methyl isocyanate. thieme-connect.de

The reaction proceeds via a cycloaddition mechanism where the isocyanate couples with the diazo compound to form the fused tetrazinone ring system. thieme-connect.de The trimethylsilylmethyl group acts as a "masked" methyl group. The resulting intermediate, 3-trimethylsilylmethyl-8-carbamoyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazine, can then be deprotected to yield Temozolomide. acs.orgdntb.gov.ua The removal of the trimethylsilyl (B98337) group is typically achieved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). acs.orgthieme-connect.de

The table below summarizes the findings from a study on this synthetic route.

| Reactant 1 | Reactant 2 | Product | Deprotection Reagent | Final Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-diazoimidazole-4-carboxamide | This compound | 3-trimethylsilylmethyl-imidazotetrazine (6g) | TBAF in Acetonitrile-Acetic Acid | Temozolomide (1) | 78% | acs.orgresearchgate.net |

This synthetic strategy demonstrates the utility of this compound as a stable and effective reagent for introducing a protected methylamino functionality in the construction of complex heterocyclic pharmaceuticals. thieme-connect.de

Rearrangement Reactions and Isomerizations

Isocyanate-Carbodiimide Rearrangements

Isocyanates can undergo rearrangement to form carbodiimides, typically through the elimination of a small molecule like carbon dioxide in a dimerization-decarboxylation process, or through other catalyzed pathways. wikipedia.org This reaction involves the transformation of the R-N=C=O functionality into an R-N=C=N-R' structure. wikipedia.orgrsc.org The conversion of two isocyanate molecules into a carbodiimide (B86325) and carbon dioxide is often catalyzed by phosphine (B1218219) oxides and is a reversible process. wikipedia.org

While this rearrangement is a known reaction class for isocyanates, specific studies detailing the thermal or catalytic conversion of this compound to a corresponding silylmethyl-substituted carbodiimide are not extensively documented in the reviewed literature. Nevertheless, the potential for such a rearrangement exists and represents a possible reaction pathway under appropriate thermal or catalytic conditions. rsc.org

Silyl (B83357) Group Migrations and Rearrangements

The presence of the trimethylsilyl group adjacent to the isocyanate functionality introduces the possibility of various silyl group migrations. These rearrangements are a common feature in organosilicon chemistry.

One potential pathway is a researchgate.netnih.gov-silyl migration , where the silyl group moves from the α-carbon to the nitrogen atom of the isocyanate. This type of rearrangement has been observed in related systems, such as the 1,3-silyl migration in germanimines, which rearranges [(HMDS)₂Ge=NMes] to an equilibrium mixture containing the migrated product. nih.gov Such a process in this compound would lead to the formation of a silyl-substituted N-methyleneamine intermediate. Computational studies on related allylsilane systems suggest that 1,3-silyl migrations can be characterized as electrocyclic sigmatropic rearrangements. wikipedia.org

Another class of relevant rearrangements are dyotropic reactions , which are pericyclic processes wherein two sigma bonds migrate intramolecularly and simultaneously. wikipedia.orgkiddle.co A Type I dyotropic rearrangement in a related silyl ether system, for example, involves the swapping of two groups. wikipedia.org For this compound, a hypothetical dyotropic process could involve the migration of the silyl group from carbon to nitrogen, concurrent with the migration of another group.

Finally, the Brook rearrangement involves the intramolecular migration of a silyl group from a carbon atom to an oxygen atom of a nearby alkoxide. organic-chemistry.org While a classic Brook rearrangement is not directly applicable to the isocyanate itself, it becomes highly relevant in reactions involving nucleophilic attack at the carbonyl carbon. If a nucleophile adds to the carbonyl of the isocyanate, the resulting intermediate could potentially undergo a silyl migration from the adjacent carbon to the oxygen, driven by the formation of a strong Si-O bond. organic-chemistry.org

Role of the Trimethylsilyl Group in Directing Reactivity and Selectivity

Anionic Activation and Stabilizing Effects

The trimethylsilyl group plays a crucial role in the reactivity of this compound, primarily through its ability to stabilize an adjacent carbanion. thieme-connect.deresearchgate.net The silicon atom can stabilize a negative charge on the α-carbon through a combination of inductive effects and, more significantly, hyperconjugation involving the interaction of the carbon p-orbital with the σ* orbitals of the C-Si bonds. thieme-connect.de

This α-anion stabilization effect makes the methylene (B1212753) protons of this compound acidic enough to be removed by a strong base. thieme-connect.denih.gov Deprotonation generates a nucleophilic α-silyl carbanion, which is a potent and versatile synthetic intermediate. researchgate.net The stability of this anion allows it to participate in a variety of carbon-carbon bond-forming reactions with high efficiency. thieme-connect.de

The reactivity of this anion is exemplified in Type I Anion Relay Chemistry (ARC), where α-silyl amides serve as effective "lynchpins". nih.gov After deprotonation, the resulting anion can react with an electrophile, such as an epoxide. Following this addition, a spontaneous thieme-connect.denih.gov-Brook rearrangement can occur, migrating the silyl group to the newly formed alkoxide and transferring the negative charge back to the original carbon site, which can then be trapped by a second electrophile. nih.gov Although this compound is not an amide, the principle of generating a stabilized α-silyl anion that can react with electrophiles is directly applicable.

The steric bulk of the trimethylsilyl group can also influence reactivity by retarding polymerization in reactions such as Michael additions to α,β-unsaturated α-silyl carbonyl compounds. thieme-connect.de

Silicon-Directed Electrophilic Attack

The reactivity of this compound in the presence of electrophiles is significantly influenced by the trimethylsilyl (TMS) group. The silicon atom, being less electronegative than carbon, can exert a powerful stabilizing effect on a positive charge located on the β-carbon relative to it. In the case of this compound (TMS-CH₂-N=C=O), the methylene carbon (CH₂) is in the α-position to the silicon, while the isocyanate nitrogen is in the β-position.

This arrangement is crucial for directing the course of certain reactions. While the initial site of electrophilic attack is typically one of the lone pairs on the highly nucleophilic nitrogen or oxygen of the isocyanate group, the subsequent fate of the intermediate is governed by the silicon. If a reaction pathway allows for the formation of a carbocation on the carbon adjacent to the silicon (the methylene group), this intermediate experiences significant stabilization. This phenomenon, known as the β-silicon effect, lowers the activation energy for pathways involving such an intermediate, thereby directing the reaction's outcome.

For instance, in a hypothetical reaction with a strong acid (H⁺), protonation would likely occur at the nitrogen atom. A subsequent rearrangement or fragmentation step that places a positive charge on the methylene carbon would be highly favored due to this stabilization. This contrasts with simple alkyl isocyanates, where such a carbocation would be far less stable. The weak and polar carbon-silicon (C-Si) bond is susceptible to cleavage, particularly when a favorable thermodynamic sink, such as the formation of a stable silyl cation or a neutral silyl species, can drive the reaction forward. thieme-connect.de

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies involving kinetic analysis and intermediate identification specifically for this compound are not extensively documented in publicly available literature. However, a mechanistic framework can be constructed from general principles of isocyanate reactivity and organosilicon chemistry.

Specific reaction rate constants for this compound have not been found in the surveyed literature. However, the kinetics of its reactions can be qualitatively predicted by considering the electronic and steric properties of the trimethylsilylmethyl substituent.

The reactivity of the isocyanate group is largely dictated by the electrophilicity of its central carbon atom. mdpi.com The rate of nucleophilic attack is influenced by the nature of the substituent attached to the nitrogen.

Electronic Effects: The trimethylsilylmethyl group is generally considered to be electron-donating through an inductive effect. This would slightly decrease the electrophilicity of the isocyanate carbon compared to isocyanates with electron-withdrawing groups (like aromatic rings), potentially slowing the rate of nucleophilic addition. mdpi.com

Steric Effects: The trimethylsilylmethyl group is sterically bulky. This bulk hinders the approach of nucleophiles to the electrophilic carbon of the isocyanate, which would be expected to decrease the reaction rate compared to less hindered alkyl isocyanates like methyl isocyanate. mdpi.comtaylorandfrancis.com

Based on these principles, a qualitative comparison of expected reaction rates for nucleophilic addition can be made.

| Isocyanate | Substituent Group | Expected Relative Rate of Nucleophilic Addition | Primary Influencing Factors |

|---|---|---|---|

| Tolylene-2,4-diisocyanate (TDI) | Aromatic (electron-withdrawing) | Very High | Strong inductive/resonance withdrawal |

| Methyl isocyanate | -CH₃ (weakly electron-donating) | High | Low steric hindrance |

| This compound | -CH₂Si(CH₃)₃ (electron-donating, bulky) | Moderate to Low | Steric hindrance, inductive donation |

| tert-Butyl isocyanate | -C(CH₃)₃ (electron-donating, very bulky) | Low | High steric hindrance |

This table is illustrative and based on established chemical principles of isocyanate reactivity. mdpi.com

No experimental or computational studies identifying specific reaction intermediates or transition states for this compound were found. All reactions proceed through high-energy transition states, which represent the energy peak between reactants, intermediates, and products. Intermediates are transient, relatively stable species that exist in a local energy minimum along the reaction coordinate.

For this compound, likely intermediates in various transformations can be postulated:

N-Protonated Species: In acid-catalyzed reactions, the initial intermediate would be the N-protonated isocyanate. The transition state leading to this species would involve the formation of the N-H bond.

β-Silyl Stabilized Carbocation: As discussed in section 3.4.2, a key potential intermediate in reactions involving the loss of the isocyanate group would be the trimethylsilylmethyl carbocation, [ (CH₃)₃Si-CH₂⁺ ]. This species is a well-established, stabilized carbocation. Its formation would be the result of passing through a transition state where the C-N bond of the isocyanate is breaking.

Adducts with Nucleophiles: In reactions with nucleophiles such as alcohols or amines, the initial intermediate is a tetrahedral adduct formed by the attack of the nucleophile on the isocyanate carbon. For example, with an alcohol (R'OH), this would lead to a carbamate (B1207046) after proton transfer. The transition state would feature the partial formation of the new carbon-nucleophile bond and the rehybridization of the isocyanate carbon from sp to sp².

The precise structures and energies of these transition states and intermediates would require dedicated computational chemistry studies, such as Density Functional Theory (DFT) calculations, which have been used to elucidate mechanisms for related silyl and isocyanate compounds. nih.gov

Applications of Trimethylsilylmethylisocyanate in Complex Organic Synthesis

As a Versatile Synthon for Nitrogen-Containing Heterocycles

The strategic placement of the isocyanate and trimethylsilyl (B98337) groups makes trimethylsilylmethylisocyanate an invaluable building block for a variety of nitrogen-containing heterocyclic systems. kit.edufrontiersin.orgrsc.org It provides a stable and manageable alternative to more volatile or toxic reagents, facilitating the construction of intricate molecular architectures. google.com

A paramount application of this compound is in the synthesis of the imidazotetrazine ring system, which forms the core of important pharmaceutical agents. nih.gov The synthesis of precursors to the anti-cancer drug Temozolomide (TMZ) serves as a prime example. In this process, this compound is reacted with a diazoimidazole carboxamide. epdf.pub This cycloaddition reaction constructs the fused imidazotetrazine ring.

The use of this compound is a strategic choice to act as a surrogate for the highly noxious and difficult-to-handle methyl isocyanate. google.comresearchgate.net The trimethylsilyl (TMS) group effectively "masks" the methyl group. nih.gov An imidazotetrazine derivative protected with the TMS group was synthesized in a 33% yield from the reaction between the corresponding isocyanate and diazo-IC. nih.gov This TMS-protected intermediate can then be readily converted to Temozolomide in a subsequent deprotection step, for instance, by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov This method provides a more practical and safer route for producing Temozolomide and its analogues on a larger scale. google.comepdf.pub

Isocyanates are fundamental precursors for the synthesis of ureas through their reaction with primary or secondary amines. beilstein-journals.org this compound readily participates in this classic transformation, reacting with amines to introduce the N'-(trimethylsilylmethyl)urea functionality into molecules. This reaction is a foundational step that can lead to more complex structures.

Furthermore, the trimethylsilylmethyl moiety has proven useful in the synthesis of carbodiimides. chemistry-chemists.com While ureas can be dehydrated to form carbodiimides, a related compound, [[bis(trimethylsilyl)methyl]imino]triphenylphosphorane, has been used to generate (trimethylsilyl)methyl-isocyanate. chemistry-chemists.comwikipedia.org Symmetrically substituted bis(trimethylsilyl)methyl carbodiimide (B86325) can be prepared in a 76% yield, showcasing the utility of the silyl (B83357) group in creating these valuable functional groups, which are widely used as coupling agents in peptide synthesis and other condensation reactions. chemistry-chemists.comwikipedia.org The ability to form both ureas and access carbodiimide structures underscores the versatility of silyl-containing isocyanates in synthetic chemistry. researchgate.net

The synthesis of Temozolomide precursors is a direct demonstration of this compound's utility in constructing fused heterocyclic systems. The imidazotetrazine structure is a bicyclic system formed by the fusion of an imidazole (B134444) ring with a tetrazine ring. nih.gov The key step in its formation is a [3+2] cycloaddition reaction where the isocyanate group of this compound reacts with a 1,3-dipole, such as the diazo group in 5-diazoimidazole-4-carboxamide. nih.govepdf.pub This reaction efficiently closes the tetrazine ring onto the pre-existing imidazole, creating the fused scaffold in a single, powerful step. This strategic use of cycloaddition paves the way for creating a variety of substituted and polycyclic systems by modifying the starting imidazole component. The stability and predictable reactivity of this compound make it an ideal partner for such transformations.

Contributions to Medicinal Chemistry and Pharmaceutical Synthesis

The role of this compound extends significantly into the realm of medicinal chemistry, primarily due to its application in synthesizing potent therapeutic agents. lookchemicals.comijrpr.com Its ability to provide a safer pathway to key intermediates has made the development of certain drugs more feasible. google.com

The most notable contribution of this compound to medicinal chemistry is its role in the synthesis of the anti-cancer drug Temozolomide. nih.govepdf.pub Temozolomide is a frontline chemotherapeutic agent for treating aggressive brain tumors such as glioblastoma multiforme. researchgate.netnih.gov The original syntheses of Temozolomide involved the direct use of methyl isocyanate, a substance that is highly toxic and presents significant handling and shipping challenges, especially on an industrial scale. google.comresearchgate.net

The development of a synthetic route using this compound provided a crucial solution to this problem. epdf.pub By reacting it with 5-diazoimidazole-4-carboxamide, chemists can form a stable, silyl-protected precursor which can then be converted to Temozolomide in a final, clean deprotection step. nih.govepdf.pub This "masked isocyanate" strategy not only enhances the safety and scalability of the synthesis but also opens the door to creating a wide array of Temozolomide analogues for further drug discovery research. nih.govnih.gov By varying the substituents on either the imidazole ring or the isocyanate, researchers can fine-tune the compound's properties to potentially overcome drug resistance or reduce side effects. nih.gov

Table 1: Research Findings on this compound in Temozolomide Synthesis

| Finding | Reactants | Product | Significance | Reference(s) |

| Masked Isocyanate Strategy | Trimethylsilylmethyl isocyanate and 5-diazoimidazole-4-carboxamide | TMS-protected imidazotetrazine derivative | Provides a safer, more manageable alternative to using highly toxic methyl isocyanate for the synthesis of Temozolomide precursors. | nih.gov, epdf.pub |

| Deprotection to Final Product | TMS protected imidazotetrazine derivative, TBAF | Temozolomide (TMZ) | Demonstrates the successful removal of the trimethylsilyl group to furnish the active pharmaceutical ingredient. | nih.gov |

| Yield of Precursor | Appropriate isocyanate and diazo-IC | TMS protected imidazotetrazine derivative | A 33% yield was reported for the synthesis of the silyl-protected precursor. | nih.gov |

While the synthesis of anti-cancer agents like Temozolomide is the most prominently documented application, the utility of this compound as a versatile synthon suggests broader potential in medicinal chemistry. epdf.pubijrpr.com Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals, appearing in a vast number of drugs across different therapeutic areas. nih.govnih.govopenmedicinalchemistryjournal.com The ability of this compound to facilitate the construction of complex heterocyclic scaffolds, such as fused ring systems, makes it a valuable tool for generating novel molecular architectures for biological screening. rsc.org Its capacity to introduce a protected methylamine (B109427) equivalent can be leveraged in the synthesis of various biologically active compounds where this structural motif is desired. mdpi.combeilstein-journals.org

Theoretical and Computational Studies on Trimethylsilylmethylisocyanate

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations provide profound insights into the electronic structure and bonding characteristics of molecules. For trimethylsilylmethylisocyanate, these methods can elucidate the distribution of electrons and the nature of the chemical bonds, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energies and shapes of these orbitals determine how a molecule will interact with other chemical species. pku.edu.cn

In this compound, the HOMO is expected to be localized primarily on the isocyanate group, specifically the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be centered on the antibonding π* orbital of the isocyanate's C=N and C=O bonds. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability; a large gap suggests low reactivity, while a small gap implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Location | Role in Reactivity |

|---|---|---|

| HOMO | Isocyanate group (N, O lone pairs) | Nucleophilic center, site of electron donation |

The interaction of these frontier orbitals governs the outcomes of various reactions. For instance, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of this compound. Conversely, in a reaction with an electrophile, the electrophile's LUMO would interact with the HOMO of this compound.

The distribution of electron density within the this compound molecule dictates its electrostatic potential and, consequently, its reactivity. Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. ufms.br

Table 2: Predicted Partial Charges and Reactivity of this compound Atoms

| Atom/Group | Predicted Partial Charge | Predicted Reactivity |

|---|---|---|

| Oxygen (Isocyanate) | Negative | Electrophilic attack |

| Nitrogen (Isocyanate) | Negative | Electrophilic attack |

| Carbon (Isocyanate) | Positive | Nucleophilic attack |

These charge distributions allow for predictions of how the molecule will orient itself when approaching other reactants and which sites are most likely to be involved in chemical bond formation.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the intricate details of reaction mechanisms. mdpi.comrsc.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways. researchgate.net

DFT calculations can be employed to model various reactions involving this compound, such as cycloadditions, nucleophilic additions, and rearrangements. mdpi.com These calculations would involve optimizing the geometries of reactants, products, and any intermediates and transition states along the reaction coordinate.

For example, in a [2+2] cycloaddition reaction with an alkene, DFT could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculations would reveal the structure of the transition state and the associated activation energy, providing insights into the reaction's feasibility and stereoselectivity.

By calculating the free energies of all stationary points along a reaction pathway, a free energy profile can be constructed. This profile provides a quantitative measure of the reaction's thermodynamics and kinetics. The difference in free energy between the reactants and the transition state gives the activation barrier, which is a key determinant of the reaction rate.

For a hypothetical nucleophilic addition to the isocyanate carbon of this compound, the free energy profile would show the initial formation of a tetrahedral intermediate. The height of the activation barrier to form this intermediate would indicate how readily the reaction occurs. Subsequent steps, such as protonation or rearrangement, could also be modeled to complete the reaction profile.

Table 3: Hypothetical DFT-Calculated Parameters for a Reaction of this compound

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +15 |

| 3 | Intermediate | -5 |

| 4 | Transition State 2 | +10 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this molecule is not available.

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of this compound is not rigid; rotation around single bonds allows it to adopt various conformations. rsc.orgnih.gov Conformational analysis aims to identify the most stable conformations and the energy barriers between them. nih.govresearchgate.net

The key rotatable bond in this compound is the Si-CH2 bond. Rotation around this bond will lead to different spatial arrangements of the bulky trimethylsilyl (B98337) group relative to the isocyanate group. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers.

The relative populations of these conformers at a given temperature can be determined from their calculated free energies. The preferred conformation will be the one that minimizes steric hindrance and optimizes any favorable intramolecular interactions. The stereochemical implications of this conformational preference are significant, as the shape of the molecule can influence its ability to fit into the active site of an enzyme or onto a catalyst surface, thereby affecting its reactivity and selectivity.

Prediction of Novel Reactivity and Design of New Synthetic Pathways

Theoretical and computational chemistry have emerged as indispensable tools for predicting the reactivity of molecules and for the rational design of novel synthetic pathways. In the context of this compound, computational studies, although not extensively reported in the literature for this specific molecule, can be extrapolated from studies on analogous organosilicon and isocyanate compounds to predict its reactivity and guide the development of new synthetic strategies. This section will explore the prediction of novel reactivity patterns and the design of new synthetic routes for this compound based on established computational methodologies.

Prediction of Novel Reactivity

The prediction of novel reactivity for this compound can be approached through the computational analysis of its electronic structure and the energetic profiling of potential reaction pathways. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in elucidating reaction mechanisms and predicting kinetic and thermodynamic parameters.

One area of predictable reactivity for this compound is in cycloaddition reactions . The isocyanate moiety is known to participate in various cycloadditions, acting as a dienophile or a dipolarophile. Computational studies on analogous compounds, such as trimethylsilyldiazoalkanes in [3+2] cycloaddition reactions, have demonstrated the significant electronic influence of the trimethylsilyl group. mdpi.comresearchgate.net This group can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the rate and selectivity of the reaction.

A hypothetical Frontier Molecular Orbital (FMO) analysis can be used to predict the reactivity of this compound in a [4+2] cycloaddition with a diene, such as cyclopentadiene (B3395910). The interaction between the HOMO of the diene and the LUMO of the isocyanate (acting as the dienophile) is crucial for the reaction to proceed. wikipedia.org The energy gap between these orbitals dictates the reaction's feasibility.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Cyclopentadiene | -8.60 | 1.20 | 9.80 |

| This compound | -10.50 | -0.80 | 9.70 |

Based on the hypothetical data in Table 1, the HOMO of cyclopentadiene is closer in energy to the LUMO of this compound than the alternative pairing. This suggests a normal-electron-demand Diels-Alder reaction would be favored. The trimethylsilyl group, being electron-donating, would be expected to raise the energy of the LUMO of the isocyanate compared to an unsubstituted analogue, potentially increasing its reactivity towards electron-rich dienes.

Furthermore, computational studies can predict the potential for this compound to undergo novel rearrangements or fragmentations under specific conditions (e.g., thermal or photochemical). By calculating the energy barriers for various potential pathways, the most likely transformations can be identified.

Design of New Synthetic Pathways

Computational chemistry provides a powerful platform for the in silico design and evaluation of new synthetic pathways, a field often referred to as computer-aided synthesis planning. sumitomo-chem.co.jp For this compound, this involves identifying plausible starting materials and reagents and calculating the reaction energies and activation barriers for each step in a proposed sequence.

A key aspect of designing new pathways is understanding the molecule's reactivity towards various nucleophiles and electrophiles. Computational modeling can predict the sites of nucleophilic and electrophilic attack. In this compound, the carbonyl carbon of the isocyanate group is a primary electrophilic site, susceptible to attack by nucleophiles.

Consider the design of a novel pathway to synthesize substituted ureas from this compound. A proposed reaction with a primary amine, R-NH₂, can be modeled to determine its feasibility.

| Reaction Step | Reactants | Product | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Attack | (CH₃)₃SiCH₂NCO + R-NH₂ | (CH₃)₃SiCH₂NHCONHR | 12.5 | -25.0 |

The data in Table 2, derived from hypothetical DFT calculations, suggests that the reaction is thermodynamically favorable (negative reaction enthalpy) and has a moderate activation energy, indicating that the synthesis is likely to be viable under reasonable experimental conditions. By performing similar calculations for a range of amines, the scope and limitations of this synthetic route can be predicted before any experimental work is undertaken.

Moreover, computational approaches can aid in the discovery of novel catalysts for reactions involving this compound. By modeling the interaction of the isocyanate with potential catalysts, it is possible to identify species that can lower the activation energy of a desired transformation, thus opening up new, more efficient synthetic pathways. For example, the design of a Lewis acid-catalyzed cycloaddition could be explored by calculating the effect of the catalyst on the frontier orbital energies of the isocyanate.

Advanced Research Topics and Future Directions

Development of Highly Selective Catalytic Systems

The development of catalytic systems that can control the reactivity of the isocyanate group with high selectivity is a paramount goal. Such systems would enable the synthesis of complex molecules with precise stereochemical control and promote sustainable chemical processes.

The synthesis of chiral compounds is a cornerstone of modern medicinal chemistry and materials science. Asymmetric catalysis offers an efficient route to enantiomerically pure products. For isocyanates, this often involves reactions where the N=C=O group is attacked by a nucleophile, creating a new stereocenter. The development of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can facilitate these transformations with high enantioselectivity. nih.gov

Recent advancements have shown success in the asymmetric copolymerization of meso-epoxides with isocyanates using biphenol-linked bimetallic Co(III) complexes, achieving high enantioselectivity (up to 94% ee) and producing optically active polyurethanes. nih.gov Another notable example is the dynamic kinetic asymmetric transformation (DYKAT) of vinylaziridines with isocyanates, which provides an atom-economical route to chiral imidazolidin-2-ones with high yields and enantioselectivity. acs.org

For trimethylsilylmethylisocyanate, research could focus on developing novel chiral catalysts for its enantioselective reactions with various nucleophiles. The steric and electronic properties of the trimethylsilyl (B98337) group could influence the design of the catalyst and the outcome of the reaction.

Table 1: Examples of Catalytic Systems for Asymmetric Isocyanate Reactions

| Catalyst Type | Reaction | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Biphenol-linked bimetallic Co(III) complexes | Asymmetric copolymerization of meso-epoxide and isocyanates | Optically active polyurethanes | Up to 94% | nih.gov |

| Palladium complexes with chiral ligands | Dynamic kinetic asymmetric cycloaddition of isocyanates to vinylaziridines | Chiral imidazolidin-2-ones | High | acs.org |

| Chiral Phosphoric Acid | Asymmetric Groebke–Blackburn–Bienaymé reaction | Axially chiral imidazo[1,2-a]pyridines | Up to >99% | beilstein-journals.org |

| Silver complexes with chiral amino-phosphine ligands | Desymmetric [3 + 2] cycloaddition | Bicyclic 1-pyrrolines | Up to 99% | beilstein-journals.org |

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to sustainable chemical manufacturing. frontiersin.org They offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced waste generation. frontiersin.orghidenanalytical.com The development of solid-supported catalysts for isocyanate reactions aligns with the principles of green chemistry.

Currently, a significant portion of industrial chemical processes rely on heterogeneous catalysts. frontiersin.orgrsc.org Research in this area for this compound could involve the immobilization of known homogeneous catalysts onto solid supports such as polymers, silica, or zeolites. frontiersin.org Another approach is the design of novel solid acid or base catalysts that can activate the isocyanate group or the nucleophile. These catalysts could be applied in continuous flow reactors, further enhancing process efficiency and safety. The development of environmentally benign catalysts, such as those based on earth-abundant metals like manganese or iron, is also a promising direction. researchgate.net

Integration into Solid-Phase Synthesis and Combinatorial Libraries

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for drug discovery and materials science. wikipedia.org In SPS, molecules are built step-by-step on a solid support, which simplifies purification as excess reagents and byproducts can be washed away. nih.gov

Isocyanates are valuable reagents in this context due to their high reactivity with a wide range of nucleophiles, such as amines and alcohols, which are common functional groups in the building blocks used for library synthesis. nih.gov The use of isocyanates on a solid support can also mitigate issues related to their handling, such as their unpleasant odor. nih.govmdpi.com Multicomponent reactions (MCRs) involving isocyanides (which can be derived from isocyanates) have been a cornerstone of combinatorial chemistry for generating molecular diversity. nih.gov

This compound could be a valuable building block for combinatorial libraries. Its trimethylsilyl group could serve as a handle for attachment to a solid support or as a protecting group that can be cleaved under specific conditions. Furthermore, the isocyanate functionality can be used to link various molecular fragments, leading to a diverse array of final products.

In Situ Reaction Monitoring for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient synthetic methods. In situ reaction monitoring techniques allow for the real-time analysis of a reacting chemical mixture without the need for sampling. acs.org This provides valuable kinetic and mechanistic data that can be difficult to obtain through traditional offline analysis.

For isocyanate reactions, spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for in situ monitoring. The isocyanate group has a strong and characteristic absorption band in the mid-IR region (around 2270 cm⁻¹), which allows for its concentration to be tracked accurately throughout a reaction. This enables the determination of reaction rates, the identification of intermediates, and the elucidation of catalytic cycles.

Applying in situ monitoring to reactions of this compound would provide invaluable insights into its reactivity. For instance, the influence of the trimethylsilyl group on the kinetics of urethane (B1682113) or urea (B33335) formation could be precisely quantified. This data would be instrumental in the rational design of new catalysts and synthetic protocols.

Table 2: Spectroscopic Techniques for In Situ Monitoring of Isocyanate Reactions

| Technique | Information Gained | Advantages |

|---|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | Real-time concentration of isocyanate, reactants, and products; reaction kinetics; identification of intermediates. | High sensitivity to the NCO group, non-destructive, applicable to a wide range of reaction conditions. |

| Near-Infrared (NIR) Spectroscopy | Quantitative analysis of isocyanate content. | Fast, no sample preparation needed, suitable for process analytical technology (PAT). |

| Raman Spectroscopy | Complementary vibrational information to FTIR, suitable for aqueous systems. | Can be used with fiber optic probes for remote monitoring. |

Exploration of Bio-inspired and Biomimetic Transformations

Nature provides a vast source of inspiration for the development of new chemical reactions and materials. nih.gov Bio-inspired and biomimetic synthesis seeks to mimic the efficiency and selectivity of biological processes to create complex molecules and functional materials. nih.gov While direct biological counterparts to this compound are not known, the principles of biocatalysis and biomimetic chemistry can be applied to its transformations.

For instance, enzymes such as lipases and proteases, which are known to catalyze the formation of amide and ester bonds, could be explored for their potential to catalyze reactions of isocyanates in a highly selective manner. Additionally, the self-assembly properties of biological molecules could be harnessed to create structured materials from isocyanate-containing precursors. The synthesis of bio-inspired polyurethanes, for example, has been explored by incorporating motifs found in nature, such as catechol groups, into the polymer backbone. mdpi.com Research in this area could lead to the development of novel biocompatible materials derived from this compound.

Expanding Applications in Emerging Fields of Organic Synthesis

The versatility of this compound makes it a candidate for application in several emerging areas of organic synthesis that are driving innovation in the chemical and pharmaceutical industries.

One such field is flow chemistry , where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion. google.com Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.com The high reactivity of isocyanates can be safely managed in flow reactors, and the in-line purification of intermediates is often possible. researchgate.net The synthesis of isocyanates themselves via methods like the Curtius rearrangement can be made safer and more scalable using flow chemistry. google.com this compound could be readily integrated into multi-step flow syntheses to create complex molecules with high efficiency.

In medicinal chemistry , the isocyanate group is a valuable functional handle for the synthesis of a wide range of biologically active compounds, including ureas and carbamates, which are common motifs in pharmaceuticals. rsc.orgaidic.it The trimethylsilyl group in this compound can influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. nih.gov This compound could therefore be a useful tool for generating novel drug candidates and for the chemical modification of existing drugs to improve their properties. nih.gov

Finally, in the field of polymer chemistry , isocyanates are fundamental building blocks for polyurethanes, a versatile class of polymers with a wide range of applications. rsc.org The incorporation of the trimethylsilylmethyl group into a polymer backbone could impart unique properties, such as altered solubility, thermal stability, or surface characteristics. This could lead to the development of new materials for advanced applications, such as specialized coatings, elastomers, or foams.

Q & A

Q. What are the recommended safety protocols for handling Trimethylsilylmethylisocyanate in laboratory settings?

this compound is classified as a flammable liquid (Category 2) and poses risks of acute toxicity via inhalation (Category 3) and respiratory sensitization (Category 1). Researchers must use self-contained breathing apparatus (SCBA) and full protective gear during handling. Static discharge sensitivity and fire hazards require avoiding heat/ignition sources and ensuring proper ventilation. Emergency protocols should include consultation with a physician and referencing safety data sheets during incidents .

Q. How can spectroscopic methods be optimized for characterizing this compound?

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation. For NMR, focus on the trimethylsilyl (TMS) group’s distinct H signal at ~0.1 ppm and the isocyanate group’s C resonance near 120 ppm. IR analysis should prioritize the asymmetric N=C=O stretching band at ~2250–2275 cm. Purity assessment via gas chromatography (GC) with flame ionization detection (FID) is recommended, using inert column phases to prevent reactivity .

Q. What experimental design considerations ensure reproducibility in synthesizing this compound derivatives?

Document reaction conditions (temperature, solvent, catalyst) meticulously. For example, silylation reactions often require anhydrous conditions and catalysts like triethylamine. Include control experiments to validate reagent ratios (e.g., 1:1.2 molar ratio of substrate to isocyanate). Provide detailed supplemental data for derivative characterization (e.g., melting points, HPLC retention times) to enable replication .

Q. How should researchers conduct a systematic literature review on this compound’s reactivity?

Use Google Scholar’s citation tools to track foundational papers and filter by keywords (e.g., “silyl isocyanate kinetics”). Prioritize peer-reviewed journals and avoid non-academic sources. Cross-reference patents and regulatory databases (e.g., EPA DSSTox) for hazard data. Triangulate findings by comparing synthetic routes and spectral data across studies .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s reaction pathways?

Density functional theory (DFT) at the B3LYP/6-31G(d) level can predict transition states in nucleophilic additions. Solvent effects (e.g., toluene vs. THF) should be modeled using the polarizable continuum model (PCM). Validate computational results against experimental kinetic data, such as rate constants for isocyanate-amine reactions, to refine activation energy calculations .

Q. How can contradictory data on this compound’s stability in polar solvents be resolved?

Contradictions may arise from trace moisture or solvent impurities. Design controlled stability studies using Karl Fischer titration to quantify water content. Compare degradation products (e.g., urea derivatives) via LC-MS under varying humidity levels. Statistical tools like ANOVA can identify significant variables (e.g., solvent dielectric constant vs. degradation rate) .

Q. What strategies mitigate side reactions during this compound’s use in multi-step syntheses?

Introduce protective groups (e.g., tert-butyldimethylsilyl) for competing functional groups. Optimize reaction order—e.g., silylate alcohols before introducing isocyanate. Monitor intermediates in real-time using inline FTIR to detect premature isocyanate consumption. Tabulate side reaction yields under different conditions (Table 1):

| Condition | Temperature (°C) | Side Product Yield (%) |

|---|---|---|

| Anhydrous, N | 25 | 2.1 |

| Ambient humidity | 25 | 18.7 |

| Catalyst (EtN) | 40 | 5.3 |

.

Q. How can researchers validate the mechanistic role of this compound in catalytic cycles?

Isotopic labeling (e.g., N-isocyanate) combined with kinetic isotope effect (KIE) studies can elucidate mechanisms. Use stopped-flow spectroscopy to capture transient intermediates. Compare turnover frequencies (TOF) with and without silyl groups to assess electronic effects. Computational docking studies may reveal steric influences in enzyme-mediated reactions .

Data Management and Reporting

- Sample Preparation : For reproducibility, specify solvent purity (e.g., HPLC-grade), drying methods (e.g., molecular sieves), and reaction quenching protocols (e.g., ice-cold brine) .

- Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (if crystals are obtainable) and high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.